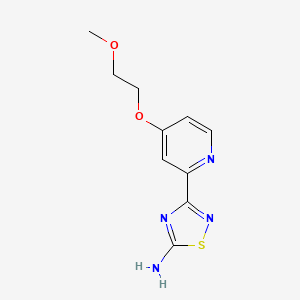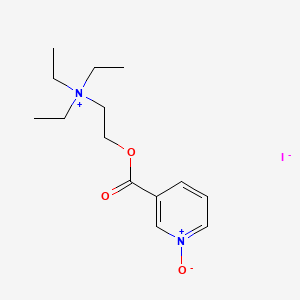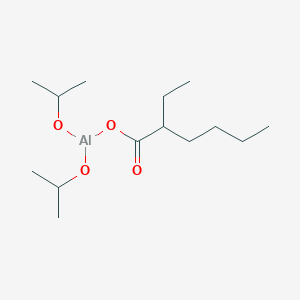
(2-Ethylhexanoato-O)bis(propan-2-olato)aluminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethylhexanoato-O)bis(propan-2-olato)aluminium is an organoaluminum compound with the chemical formula Al(OOCCH(C2H5)C4H9)2(OCH(CH3)2). This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylhexanoato-O)bis(propan-2-olato)aluminium typically involves the reaction of aluminum isopropoxide with 2-ethylhexanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Al(OCH(CH3)2)3} + 2 \text{C8H16O2} \rightarrow \text{Al(OOCCH(C2H5)C4H9)2(OCH(CH3)2)} + 2 \text{(CH3)2CHOH} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and advanced purification techniques ensures the quality and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Ethylhexanoato-O)bis(propan-2-olato)aluminium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form aluminum oxide and other by-products.
Reduction: It can be reduced to form different aluminum-containing species.
Substitution: The compound can undergo substitution reactions where the 2-ethylhexanoato or propan-2-olato groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield aluminum oxide, while substitution reactions can produce a wide range of organoaluminum compounds with different properties and applications .
Applications De Recherche Scientifique
(2-Ethylhexanoato-O)bis(propan-2-olato)aluminium has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential use in drug delivery systems and as a component in bio-compatible materials.
Medicine: Research is ongoing to explore its potential as an adjuvant in vaccines and as a therapeutic agent in certain medical conditions.
Industry: It is used in the production of high-performance materials, coatings, and as a precursor for the synthesis of other organoaluminum compounds
Mécanisme D'action
The mechanism by which (2-Ethylhexanoato-O)bis(propan-2-olato)aluminium exerts its effects involves its ability to coordinate with various substrates and catalyze specific reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalytic applications, the compound facilitates the formation of reactive intermediates that drive the desired chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aluminum isopropoxide: Another organoaluminum compound with similar catalytic properties.
Aluminum 2-ethylhexanoate: A related compound with different ligand coordination.
Aluminum tri-sec-butoxide: Similar in structure but with different alkoxide groups.
Uniqueness
(2-Ethylhexanoato-O)bis(propan-2-olato)aluminium is unique due to its specific combination of 2-ethylhexanoato and propan-2-olato ligands, which confer distinct properties and reactivity compared to other organoaluminum compounds. This uniqueness makes it particularly valuable in certain catalytic and industrial applications .
Propriétés
Numéro CAS |
57377-06-7 |
|---|---|
Formule moléculaire |
C14H29AlO4 |
Poids moléculaire |
288.36 g/mol |
Nom IUPAC |
di(propan-2-yloxy)alumanyl 2-ethylhexanoate |
InChI |
InChI=1S/C8H16O2.2C3H7O.Al/c1-3-5-6-7(4-2)8(9)10;2*1-3(2)4;/h7H,3-6H2,1-2H3,(H,9,10);2*3H,1-2H3;/q;2*-1;+3/p-1 |
Clé InChI |
SYBBENKWBWIAHN-UHFFFAOYSA-M |
SMILES canonique |
CCCCC(CC)C(=O)O[Al](OC(C)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline](/img/structure/B15344505.png)
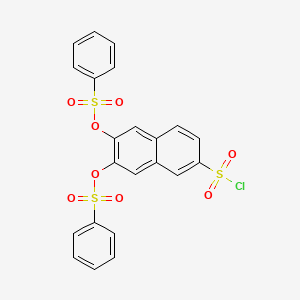
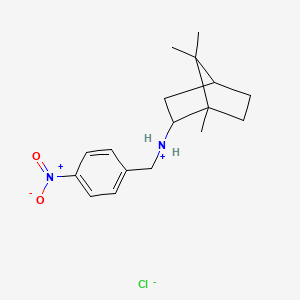
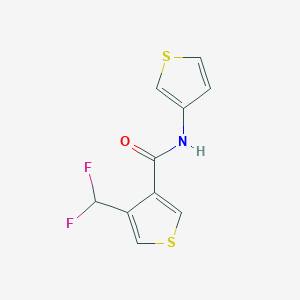
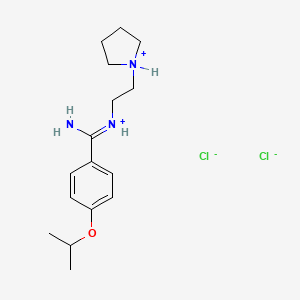

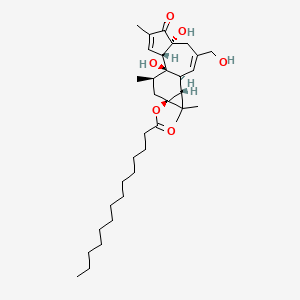
![4-[3-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propyl]morpholine;trihydrate;trihydrochloride](/img/structure/B15344554.png)
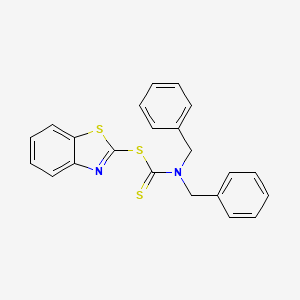
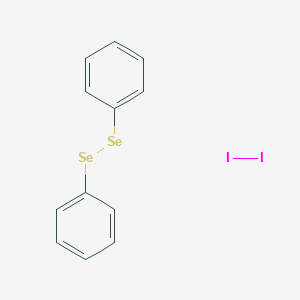
![(Z)-7-[(1R,2R,3R,5S)-5-Acetoxy-3-hydroxy-2-((E)-(S)-3-hydroxy-oct-1-enyl)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B15344580.png)

